molecular formula CAsCl2N B14485486 Arsorocyanidous dichloride CAS No. 64049-13-4

Arsorocyanidous dichloride

Cat. No.: B14485486
CAS No.: 64049-13-4
M. Wt: 171.84 g/mol
InChI Key: CPWDUDFVRDSQHR-UHFFFAOYSA-N
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Description

Arsorocyanidous dichloride is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of arsenic and cyanide groups, making it a subject of study in both organic and inorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsorocyanidous dichloride typically involves the reaction of arsenic trichloride with cyanide sources under controlled conditions. One common method involves the use of sodium cyanide in an aqueous medium, followed by the addition of arsenic trichloride. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the potentially hazardous nature of the reactants. Safety protocols are strictly adhered to, given the toxic nature of both arsenic and cyanide compounds.

Chemical Reactions Analysis

Types of Reactions

Arsorocyanidous dichloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the compound into its oxide form, often using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride to convert the compound into its reduced form.

    Substitution: In substitution reactions, the chlorine atoms in this compound can be replaced by other groups, such as hydroxyl or alkyl groups, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, hydroxylamine.

Major Products Formed

The major products formed from these reactions include arsenic oxides, reduced arsenic compounds, and substituted derivatives of this compound.

Scientific Research Applications

Arsorocyanidous dichloride has found applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.

    Biology: Studied for its potential effects on biological systems, particularly in the context of arsenic toxicity and cyanide interactions.

    Medicine: Investigated for its potential use in chemotherapy, given the cytotoxic nature of arsenic compounds.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of arsorocyanidous dichloride involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, ultimately leading to cell death. The molecular targets include key enzymes involved in cellular respiration and DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Arsenic trichloride: Shares the arsenic component but lacks the cyanide group.

    Cyanogen chloride: Contains the cyanide group but lacks the arsenic component.

    Arsenic pentachloride: Another arsenic-containing compound with different reactivity.

Uniqueness

Arsorocyanidous dichloride is unique due to the presence of both arsenic and cyanide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other arsenic or cyanide compounds.

Properties

CAS No.

64049-13-4

Molecular Formula

CAsCl2N

Molecular Weight

171.84 g/mol

IUPAC Name

dichloroarsanylformonitrile

InChI

InChI=1S/CAsCl2N/c3-2(4)1-5

InChI Key

CPWDUDFVRDSQHR-UHFFFAOYSA-N

Canonical SMILES

C(#N)[As](Cl)Cl

Origin of Product

United States

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